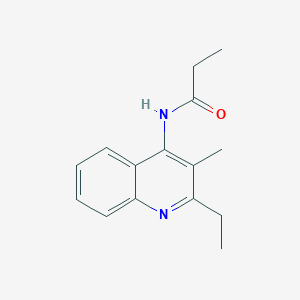

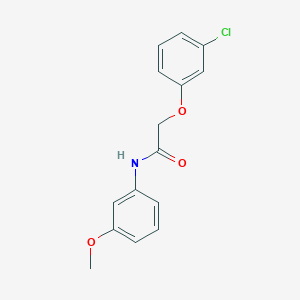

![molecular formula C16H20ClNO4 B5571596 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid" belongs to a class of organic molecules that are studied for their potential pharmaceutical applications. Similar compounds have been synthesized and analyzed for their antibacterial activity, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloro- and hydroxy-substituted cyclic amino groups with various carboxylic acids or their derivatives. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups at certain positions, demonstrating the utility of these groups in medicinal chemistry (Egawa et al., 1984).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and NMR studies to confirm the absolute configurations of key intermediates in the synthesis process. For instance, the synthesis of a functionalized cyclohexene skeleton was confirmed by two-dimensional NMR studies, highlighting the importance of structural analysis in organic synthesis (Cong & Yao, 2006).

Chemical Reactions and Properties

Chemical transformations of related compounds, such as 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, involve reduction and acetylation reactions. These methods allow for the development of further chemical conversions, indicating the reactive flexibility of these molecules (Vasin et al., 2013).

Physical Properties Analysis

Physical properties such as thermal stability, solubility, and crystallinity can be characterized using techniques like thermal analysis, FTIR spectroscopy, and X-ray diffraction. For example, the study of 3-chloro-4-hydroxyphenylacetic acid salts with amines provided insights into the thermal stability and intermolecular interactions of these compounds (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

The chemical properties of similar compounds are often determined by their reactivity in various organic reactions, including cycloadditions, rearrangements, and protective group strategies. For instance, the synthesis of β-amino acids through 1,3-dipolar cycloadditions highlights the versatility of these compounds in organic synthesis (Bach et al., 1994).

Applications De Recherche Scientifique

Antibacterial Activity and Drug Synthesis

Research on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and antibacterial activity of various compounds with structural similarities to 1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid. These studies have led to the identification of compounds with significant antibacterial properties, suggesting the potential use of related compounds in developing new antibacterial drugs. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated enhanced antibacterial activity, indicative of the potential pharmaceutical applications of such compounds (Egawa et al., 1984).

Synthesis of Potential Anticancer Agents

Another area of research involves the synthesis of compounds with potential anticancer properties. For instance, the study on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis and chemical transformations leading to compounds evaluated for their effects on cell proliferation and survival in cancer models. These findings underscore the relevance of chemical synthesis in generating novel compounds for anticancer evaluation (Temple et al., 1983).

Chemical Transformations and Luminescence Studies

Research on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives explores the synthesis and chemical transformations of these compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also pave the way for the development of derivatives with specific luminescent and complex-forming properties, which could be useful in analytical chemistry and materials science (Vasin et al., 2013).

Environmental and Green Chemistry Applications

The development of environmentally benign chemical processes is another important application. For instance, the use of TEMPO-catalyzed alcohol oxidation systems showcases an approach to oxidizing alcohols to carbonyl compounds using recyclable reagents in environmentally friendly solvents. This method exemplifies the application of similar chemical structures in creating more sustainable and less hazardous chemical processes (Li & Zhang, 2009).

Propriétés

IUPAC Name |

1-[2-(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-2-16(15(21)22)6-3-7-18(10-16)14(20)9-11-4-5-13(19)12(17)8-11/h4-5,8,19H,2-3,6-7,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFDGKFWRRBZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)CC2=CC(=C(C=C2)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

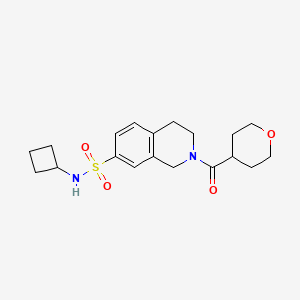

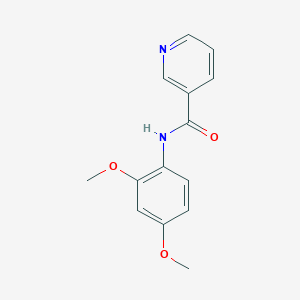

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

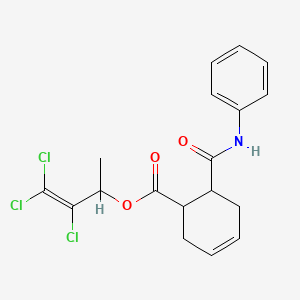

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

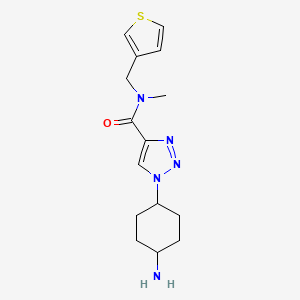

![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)